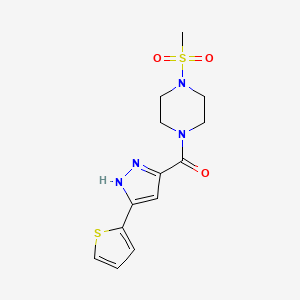

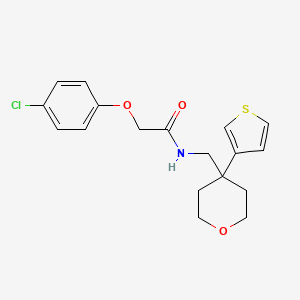

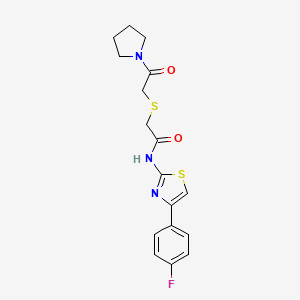

4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-1-(pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, also known as TFMPP, is a psychoactive drug that belongs to the class of synthetic cathinones. It was first synthesized in the 1970s and gained popularity as a recreational drug in the late 1990s. TFMPP is often used in combination with other drugs, such as benzodiazepines, to enhance its effects. In recent years, TFMPP has gained attention in scientific research for its potential therapeutic benefits.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Structures

Synthesis of 1,2,4-Triazolo[1,5-a]Pyridines : The compound is used in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, allowing for the convenient construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton. This method features a short reaction time and high yields (Zheng et al., 2014).

Formation of Complexes with Transition Metals : Research includes the synthesis of unsymmetrical N-functionalized triazacyclonane ligands and their Cu(II) complexes, where the compound plays a role in forming the ligand structure and interacting with metal ions (Roger et al., 2014).

Catalysis and Chemical Reactions

Homogeneous Catalysis : The compound has been used in the synthesis of new Ir(III)-Cp*- and Os(II)-Cym complexes derived from chelating pyridyltriazolylidenes, which are important in homogeneous catalysis (Bolje et al., 2015).

Water Oxidation Catalysis : It has also been used in the synthesis of Ru complexes for water oxidation, indicating its role in catalytic processes, especially in the generation of oxygen from water (Zong & Thummel, 2005).

Corrosion Inhibition

- Corrosion Inhibition in Steel : The compound has been investigated as a corrosion inhibitor for mild steel in an acidic medium. Its efficiency as an inhibitor is attributed to its strong interaction with the steel surface (Ma et al., 2017).

Material Science and Luminescence

- Formation of Luminescent Metallogels : The compound contributes to the formation of luminescent metallogels, showcasing its potential in material science, particularly in creating materials with unique optical properties (McCarney et al., 2015).

Propiedades

IUPAC Name |

4-methyl-2-(pyridin-4-ylmethyl)-5-(trifluoromethyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4O/c1-16-8(10(11,12)13)15-17(9(16)18)6-7-2-4-14-5-3-7/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUUJPSDENASPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=CC=NC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

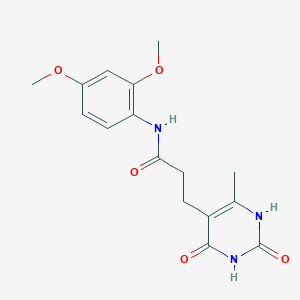

![4-methoxy-N-[4-(4-methoxyphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2821281.png)

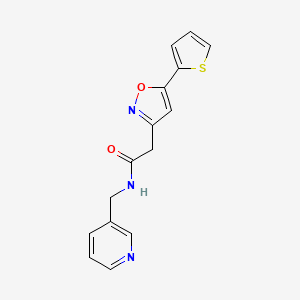

![3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2821292.png)

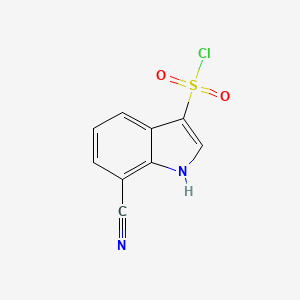

![N-benzyl-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2821295.png)